2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives, fluorophenyl compounds, and chromeno-pyrrole precursors. Common synthetic routes may involve:
Aldol Condensation: Combining aldehyde and ketone precursors under basic conditions.
Cyclization Reactions: Forming the chromeno-pyrrole core through intramolecular cyclization.
Substitution Reactions: Introducing functional groups such as fluorine and methyl groups through nucleophilic or electrophilic substitution.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. These activities can be studied through in vitro and in vivo experiments.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. The compound’s structure may allow it to interact with biological targets such as enzymes, receptors, or DNA.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or coatings.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-ylmethyl)-1-phenyl-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and aromatic rings. This structure may confer unique chemical reactivity and biological activity compared to similar compounds.
Conclusion
This compound is a compound with significant potential in various fields of research and industry Its synthesis, chemical reactivity, and applications make it a valuable subject of study for chemists, biologists, and material scientists
Properties
Molecular Formula |
C26H18FNO5 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H18FNO5/c1-14-6-8-19-17(10-14)24(29)22-23(16-4-2-3-5-18(16)27)28(26(30)25(22)33-19)12-15-7-9-20-21(11-15)32-13-31-20/h2-11,23H,12-13H2,1H3 |
InChI Key |
IQLISJVTHBTEPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6F |
Origin of Product |
United States |
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